

Physiological Concentrations of ω -Muricholic Acid in Mice: A Technical Guide

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Compound of Interest

Compound Name: *omega-Muricholic acid*

Cat. No.: *B108487*

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This technical guide provides an in-depth overview of the physiological concentrations of ω -muricholic acid (ω -MCA) in mice, tailored for researchers, scientists, and drug development professionals. It covers quantitative data, experimental methodologies for its measurement, and its role in key signaling pathways.

Quantitative Data Summary

The physiological concentrations of ω -muricholic acid in mice can vary significantly based on factors such as genetic background, sex, diet, and the gut microbiome. The following tables summarize the reported concentrations of ω -MCA and its taurine conjugate (T- ω MCA) in various biological matrices from C57BL/6 mice, a commonly used strain in metabolic research.

Table 1: Concentrations of ω -Muricholic Acid and Tauro- ω -Muricholic Acid in Mouse Liver

Compound	Diet	Sex	Concentration (mean \pm SEM)	Reference
ω -Muricholic Acid	Chow	Male	0.05 \pm 0.01 nmol/mg	[1]
Tauro- ω -Muricholic Acid	Chow	Male	1.2 \pm 0.2 nmol/mg	[1]
ω -Muricholic Acid	High-Fat	Male	0.03 \pm 0.01 nmol/mg	[1]
Tauro- ω -Muricholic Acid	High-Fat	Male	0.8 \pm 0.1 nmol/mg	[1]

Table 2: Concentrations of ω -Muricholic Acid and Tauro- ω -Muricholic Acid in Mouse Serum/Plasma

Compound	Biofluid	Sex	Concentration (mean \pm SEM)	Reference
ω -Muricholic Acid	Plasma	Male	2.5 \pm 0.5 nM	[2]
ω -Muricholic Acid	Plasma	Female	3.1 \pm 0.6 nM	[2]
Tauro- ω -Muricholic Acid	Serum	Not Specified	15.6 \pm 3.2 ng/mL	[3]

Table 3: Biliary and Fecal Content of ω -Muricholic Acid in Mice

Matrix	Compound	Diet	Percentage of Total Bile Acids (mean \pm SEM)	Reference
Bile	ω -Muricholic Acid	Chow	~1-5%	[4]
Feces	ω -Muricholic Acid	Standard	5.2 \pm 0.9%	
Feces	ω -Muricholic Acid	2% Cholesterol	10.3 \pm 1.5%	

Experimental Protocols

The quantification of ω -muricholic acid and other bile acids is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation

2.1.1. Liver Tissue[\[5\]](#)[\[6\]](#)

- Homogenization: Weigh approximately 50 mg of frozen liver tissue and place it in a 2 mL tube containing ceramic beads. Add 1 mL of ice-cold 80% methanol. Homogenize the tissue using a bead-beater homogenizer.
- Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
- Extraction: Collect the supernatant. To the pellet, add another 500 μ L of 80% methanol, vortex, and centrifuge again. Pool the supernatants.
- Drying and Reconstitution: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 200 μ L of 50% methanol.

- Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris. Transfer the clear supernatant to an LC-MS vial for analysis.

2.1.2. Serum/Plasma[6][7]

- Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-cholic acid).
- Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
- Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.

2.1.3. Feces[8]

- Homogenization: Weigh a fecal pellet (typically 20-50 mg) and place it in a homogenization tube with ceramic beads. Add 1 mL of methanol.
- Extraction: Homogenize the sample until the pellet is completely dispersed.
- Centrifugation: Centrifuge at 16,000 x g for 10 minutes at room temperature.
- Dilution: Take an aliquot of the methanol supernatant and dilute it with water (e.g., 1:1 v/v) to achieve a final methanol concentration of 50%.
- Final Centrifugation: Centrifuge the diluted sample to remove any precipitates before transferring to an LC-MS vial.

LC-MS/MS Analysis[10][11]

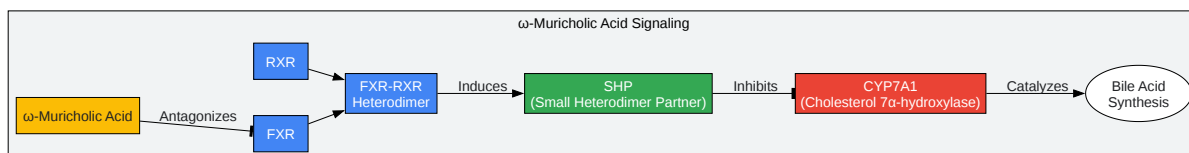
- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) is typically used for separation.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
- Gradient: A typical gradient runs from 20% to 95% B over 15-20 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40-50°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is used for bile acid analysis.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ω -muricholic acid and its conjugated forms are monitored. For ω -MCA, a common transition is m/z 407.3 \rightarrow 407.3 or other specific fragments.

Signaling Pathways and Experimental Workflows

ω -Muricholic Acid as an FXR Antagonist

ω -Muricholic acid is a known antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[9] Antagonism of FXR by ω -MCA has significant downstream effects, particularly in the liver and intestine.

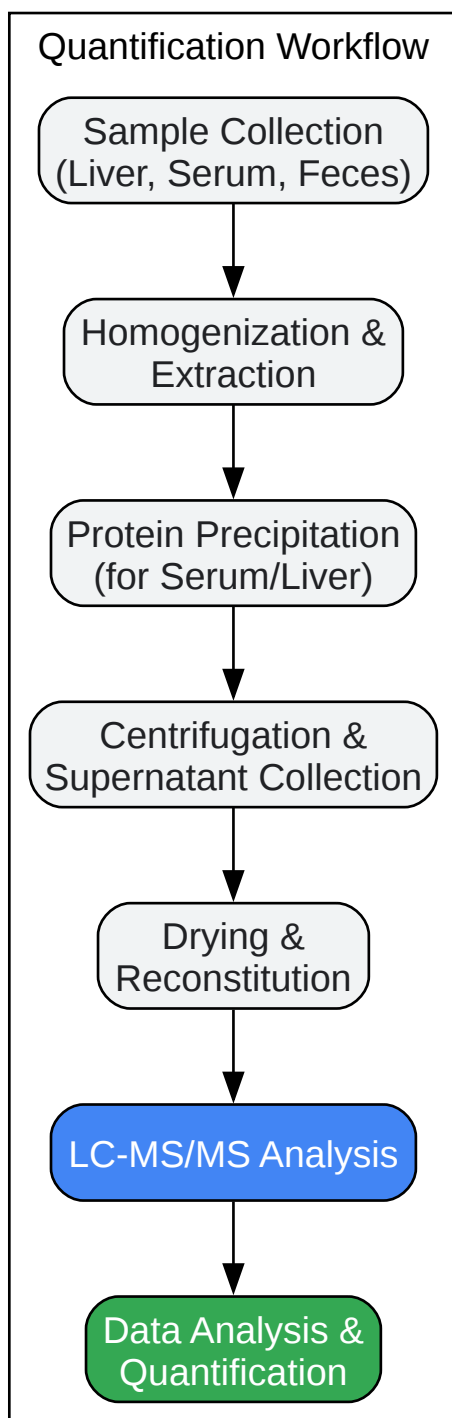


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Caption: ω -MCA antagonizes FXR, leading to reduced SHP expression and consequently, increased CYP7A1 activity and bile acid synthesis.

Experimental Workflow for ω -MCA Quantification

The following diagram outlines the typical experimental workflow for the quantification of ω -muricholic acid from biological samples.



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Caption: A generalized workflow for the quantification of ω -muricholic acid from mouse biological samples.

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